molecular formula C21H17Br2N3O2 B11276633 N,N'-bis(2-bromo-4-methylphenyl)pyridine-2,6-dicarboxamide

N,N'-bis(2-bromo-4-methylphenyl)pyridine-2,6-dicarboxamide

Cat. No.: B11276633
M. Wt: 503.2 g/mol
InChI Key: QPTSJQJQCBZMFI-UHFFFAOYSA-N
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Description

N2,N6-BIS(2-BROMO-4-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of bromine and methyl groups attached to a pyridine-2,6-dicarboxamide core, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-BIS(2-BROMO-4-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the reaction of N2,N6-bis(2-aminophenyl)pyridine-2,6-dicarboxamide with 5-bromo-2-hydroxybenzaldehyde in an ethanol solution. The reaction mixture is heated and refluxed for several hours, followed by cooling to room temperature to precipitate the product . The resulting yellow powder is filtered, washed with ethanol, and dried under vacuum to obtain the final compound with a yield of approximately 72% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N2,N6-BIS(2-BROMO-4-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and aldehydes for condensation reactions. Typical reaction conditions involve moderate temperatures and the use of solvents such as ethanol or chloroform.

Major Products

The major products formed from these reactions include substituted derivatives and Schiff bases, which can be further utilized in various applications.

Mechanism of Action

The mechanism of action of N2,N6-BIS(2-BROMO-4-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE involves its interaction with metal ions and other molecules through coordination bonds. The presence of multiple nitrogen and oxygen atoms in the compound allows it to form stable complexes with various metal ions, facilitating its role in catalysis and coordination chemistry .

Properties

Molecular Formula

C21H17Br2N3O2

Molecular Weight

503.2 g/mol

IUPAC Name

2-N,6-N-bis(2-bromo-4-methylphenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C21H17Br2N3O2/c1-12-6-8-16(14(22)10-12)25-20(27)18-4-3-5-19(24-18)21(28)26-17-9-7-13(2)11-15(17)23/h3-11H,1-2H3,(H,25,27)(H,26,28)

InChI Key

QPTSJQJQCBZMFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=C(C=C3)C)Br)Br

Origin of Product

United States

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